![molecular formula C14H14N4O B2438533 N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide CAS No. 2189434-88-4](/img/structure/B2438533.png)
N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide
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Overview
Description
“N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide” is a chemical compound that contains a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring . It also contains a nicotinamide group, which is a form of vitamin B3 found in food and used as a dietary supplement and medication .
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the pyrimidine ring and the nicotinamide group. The pyrimidine ring, being aromatic, is relatively stable but can undergo electrophilic substitution reactions. The nicotinamide group can participate in various biochemical reactions, particularly those involving enzymes like nicotinamide N-methyltransferase .Scientific Research Applications
- Targeting Kinases : The compound’s structural features make it a promising scaffold for designing kinase inhibitors. Researchers explore its potential in treating diseases related to abnormal kinase activity, such as cancer and inflammatory disorders .
- Antiviral Agents : Investigations into its antiviral properties have revealed its ability to inhibit specific viral enzymes. Scientists are keen on developing novel antiviral drugs based on this compound .
- Neuronal Health : N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide has shown neuroprotective effects in preclinical studies. Researchers investigate its role in preventing neurodegenerative diseases and promoting neuronal survival .
- Enzyme Inhibition : The compound interacts with certain enzymes, affecting their activity. It has been studied as a potential enzyme modulator, particularly in metabolic pathways and signal transduction .
- Building Block : Chemists utilize this compound as a building block in organic synthesis. Its unique pyrimidine and pyridine moieties enable diverse transformations, including cross-coupling reactions and cyclizations .
- Metal Complexes : Researchers explore coordination complexes formed by N-((6-cyclopropylpyrimidin-4-yl)methyl)nicotinamide with transition metals. These complexes exhibit interesting properties, such as luminescence and catalytic activity .
- Metabolic Pathways : Investigating the metabolism of this compound provides insights into its bioavailability, clearance, and potential side effects. Pharmacologists use it as a model substrate for studying drug metabolism .
Medicinal Chemistry and Drug Development
Neuroscience and Neuroprotection
Chemical Biology and Enzyme Modulation
Organic Synthesis and Catalysis
Materials Science and Coordination Chemistry
Pharmacokinetics and Metabolism Studies
Mechanism of Action
Target of Action
Similar compounds have been used in the development of anti-tubercular agents, suggesting that this compound may also target mycobacterium tuberculosis .
Biochemical Pathways
Given its potential anti-tubercular activity, it may affect the pathways related to the survival and replication of mycobacterium tuberculosis .
Pharmacokinetics
Similar compounds have been described as having good secondary pharmacology and physicochemical properties, as well as excellent pharmacokinetics in preclinical species .
properties
IUPAC Name |
N-[(6-cyclopropylpyrimidin-4-yl)methyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c19-14(11-2-1-5-15-7-11)16-8-12-6-13(10-3-4-10)18-9-17-12/h1-2,5-7,9-10H,3-4,8H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPRSBYGGUCDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=NC(=C2)CNC(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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